![molecular formula C19H12Cl2N2OS2 B292524 3-(2,4-dichlorophenyl)-2-(methylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292524.png)
3-(2,4-dichlorophenyl)-2-(methylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dichlorophenyl)-2-(methylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is a member of the thieno[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties. In
作用機序
The mechanism of action of 3-(2,4-dichlorophenyl)-2-(methylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of various enzymes and signaling pathways. Studies have shown that this compound inhibits the activity of protein kinase C, which is involved in cell proliferation and survival. Additionally, this compound inhibits the activity of Akt and mTOR, which are involved in cell growth and survival. This compound also inhibits the activity of NF-κB, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that 3-(2,4-dichlorophenyl)-2-(methylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has various biochemical and physiological effects. This compound inhibits the growth of cancer cells by inducing apoptosis. Additionally, this compound inhibits the activity of various enzymes and signaling pathways involved in cell growth and survival. This compound also has anti-inflammatory effects and has shown potential in treating neurological disorders.
実験室実験の利点と制限
One of the advantages of using 3-(2,4-dichlorophenyl)-2-(methylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential in cancer research. This compound has shown significant potential in inhibiting the growth of cancer cells and treating drug-resistant cancer cells. Additionally, this compound has anti-inflammatory effects and has shown potential in treating neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, and caution should be exercised when using this compound in lab experiments.
将来の方向性
There are several future directions for research involving 3-(2,4-dichlorophenyl)-2-(methylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One area of research is the development of more efficient synthesis methods to produce this compound. Additionally, further research is needed to understand the mechanism of action of this compound and its potential in treating various diseases. Furthermore, research is needed to explore the potential of this compound in combination with other drugs for cancer treatment. Finally, more studies are needed to evaluate the toxicity of this compound and its potential side effects.
In conclusion, 3-(2,4-dichlorophenyl)-2-(methylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has shown significant potential in various scientific research applications. This compound has anti-cancer, anti-inflammatory, and neuroprotective effects. However, caution should be exercised when using this compound in lab experiments due to its potential toxicity. Further research is needed to explore the potential of this compound in various disease treatments and to evaluate its toxicity and potential side effects.
合成法
The synthesis of 3-(2,4-dichlorophenyl)-2-(methylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves a multi-step process. The first step involves the condensation of 2,4-dichlorobenzaldehyde and methylthioacetic acid to form 2-(methylthio)-3-(2,4-dichlorophenyl)acrylic acid. The second step involves the cyclization of the above compound with phenyl isothiocyanate to form 3-(2,4-dichlorophenyl)-2-(methylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. This synthesis method has been optimized to produce high yields of the desired product.
科学的研究の応用
3-(2,4-dichlorophenyl)-2-(methylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has shown potential in various scientific research applications. One of the primary applications of this compound is in cancer research. Studies have shown that 3-(2,4-dichlorophenyl)-2-(methylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one inhibits the growth of cancer cells by inducing apoptosis. This compound has also shown potential in treating drug-resistant cancer cells. Additionally, this compound has shown potential in treating inflammatory diseases and neurological disorders.
特性
分子式 |
C19H12Cl2N2OS2 |
|---|---|
分子量 |
419.3 g/mol |
IUPAC名 |
3-(2,4-dichlorophenyl)-2-methylsulfanyl-6-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H12Cl2N2OS2/c1-25-19-22-17-13(10-16(26-17)11-5-3-2-4-6-11)18(24)23(19)15-8-7-12(20)9-14(15)21/h2-10H,1H3 |
InChIキー |
XQBZQOPWYDSUBH-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
CSC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-Methyl-5-(acetonylthio)-4H-1,2,4-triazole-3-ylmethyl]-2-(2-thienyl)-4,5-diphenyl-1H-imidazole](/img/structure/B292441.png)
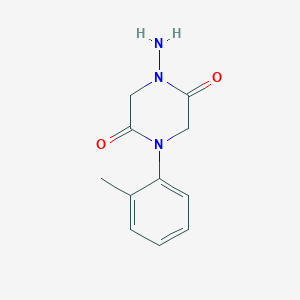

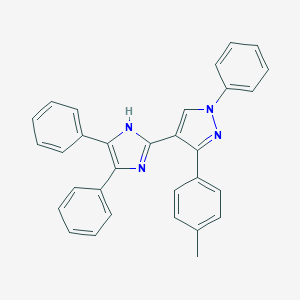

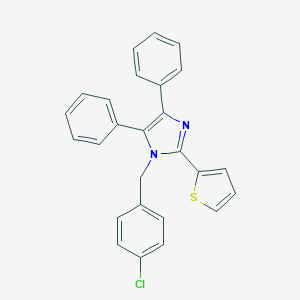
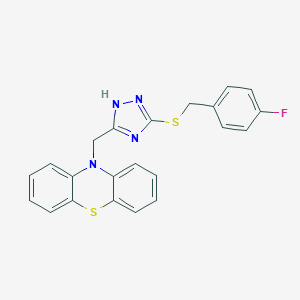
![3-(isopropylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B292453.png)
![3-Methyl-5-phenyl-11-[3-(trifluoromethyl)phenyl]-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B292454.png)
![N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}-N-(4-methoxyphenyl)amine](/img/structure/B292455.png)
![ethyl (3E)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292458.png)
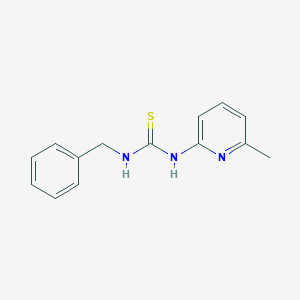
![Ethyl 4-(4-chlorophenyl)-3-oxo-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292463.png)
![2,4-Bis(isopropylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B292466.png)